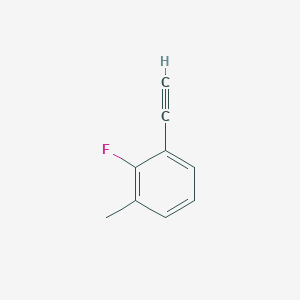
1-Ethynyl-2-fluoro-3-methylbenzene
説明
1-Ethynyl-2-fluoro-3-methylbenzene is a chemical compound with the molecular formula C9H7F . It has a molecular weight of 134.15 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with ethynyl, fluoro, and methyl substituents . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, it’s worth noting that benzene derivatives can undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The boiling point of this compound is predicted to be 178.0±33.0 °C, and its density is predicted to be 1.04±0.1 g/cm3 .科学的研究の応用
Electrochemical Fluorination in Organic Chemistry :
- The electrochemical fluorination process of aromatic compounds, including derivatives of fluoromethylbenzene, was studied, providing insights into the fluorination of benzene-ring compounds (Momota, Mukai, Kato, & Morita, 1998).
Fluorination of 1,3-Dicarbonyl Compounds :
- A study demonstrated a practical and convenient method for the fluorination of 1,3-dicarbonyl compounds, which could include fluoromethylbenzene derivatives (Kitamura, Kuriki, Morshed, & Hori, 2011).
Femtosecond Photoelectron Diffraction in Material Science :
- Research using 1-ethynyl-4-fluorobenzene demonstrated a method for recording snapshot diffraction images of polyatomic gas-phase molecules, offering potential applications in understanding molecular structure during photochemical reactions (Boll et al., 2013).
Oligonucleotides Containing Fluorobenzene Analogues in Molecular Biology :
- The synthesis of oligonucleotides containing a nucleotide analog with an ethynylfluorobenzene as a nucleobase surrogate was explored, which has potential implications in genetic research and molecular biology (Griesang & Richert, 2002).
Photophysics of Diethynylbenzenes in Photochemistry :
- A study on the photophysics of 1,4-diethynyl-2-fluorobenzene in solution and in crystals explored the effects of chromophore aggregation and planarization on molecular properties, relevant to photochemical applications (Levitus et al., 2001).
Application as Homogeneous Catalysts in Organic Synthesis :
- Terminal alkynes, including 1-ethynyl-2-fluorobenzene, were investigated as catalysts for acetalization and esterification reactions, demonstrating their potential utility in organic synthesis (Sekerová, Vyskočilová, Červený, & Sedláček, 2019).
Role in π-π Stacking Interactions in Chemistry :
- The ethynyl substituent's role in enhancing the stacking affinity of benzene was investigated theoretically, which has implications for understanding molecular interactions involving 1-ethynyl-2-fluoro-3-methylbenzene (Lucas, Quiñonero, Frontera, & Deyà, 2011).
作用機序
Target of Action
It’s known that benzene derivatives can undergo electrophilic aromatic substitution . This suggests that the compound might interact with molecules that can act as electrophiles.
Mode of Action
1-Ethynyl-2-fluoro-3-methylbenzene, like other benzene derivatives, can undergo electrophilic aromatic substitution . In this process, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
The electrophilic aromatic substitution it undergoes is a common reaction in organic chemistry and can lead to various downstream effects depending on the nature of the electrophile .
Result of Action
The compound’s ability to undergo electrophilic aromatic substitution suggests that it could potentially modify molecular structures, leading to changes at the cellular level .
生化学分析
Biochemical Properties
1-Ethynyl-2-fluoro-3-methylbenzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in electrophilic aromatic substitution reactions, where it forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate can then react with nucleophiles or undergo further transformations. The interactions of this compound with biomolecules are crucial for its biochemical activity.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cellular processes can lead to changes in cell behavior and function. For example, it may alter the expression of specific genes or modulate signaling pathways that regulate cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The electrophilic aromatic substitution mechanism, where the compound forms a sigma-bond to the benzene ring, is a key aspect of its molecular action . This interaction can lead to the formation of reactive intermediates that further influence biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the stability of this compound can vary depending on the experimental conditions, and its degradation products may have different biochemical activities . Long-term exposure to the compound in in vitro or in vivo studies can provide insights into its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes . Toxic or adverse effects at high doses are also observed, highlighting the importance of dosage considerations in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s participation in electrophilic aromatic substitution reactions is a key aspect of its metabolic activity . These reactions can lead to the formation of metabolites that further influence biochemical pathways and cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its overall biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. The compound’s activity and function can be influenced by its targeting to specific compartments or organelles within the cell . Post-translational modifications and targeting signals play a role in directing the compound to its site of action, thereby affecting its biochemical activity.
特性
IUPAC Name |
1-ethynyl-2-fluoro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F/c1-3-8-6-4-5-7(2)9(8)10/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMHTJBHYOGVBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C#C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


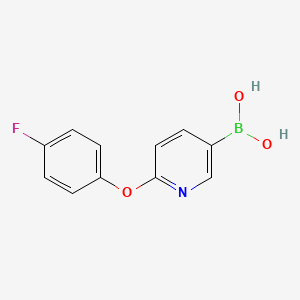
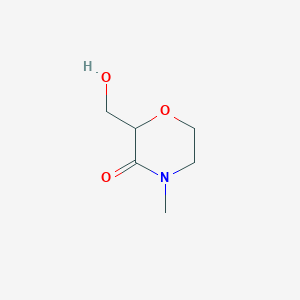

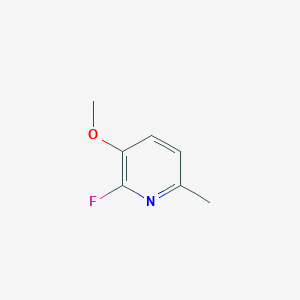

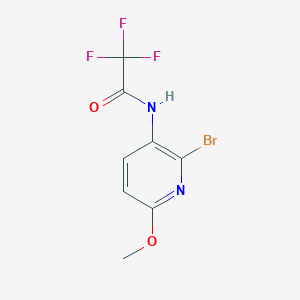
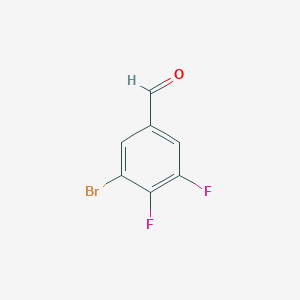
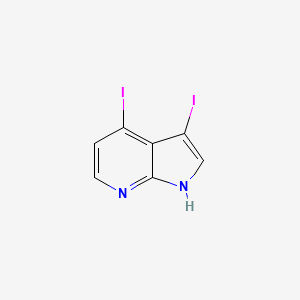
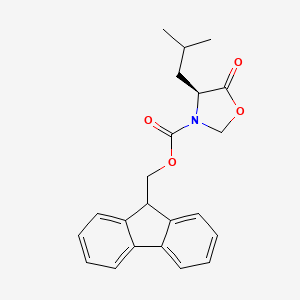
![8-fluoro-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B1446564.png)
![4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1446565.png)
![3-[Amino(carboxy)methyl]benzoic acid hydrochloride](/img/structure/B1446566.png)
![(2-{2-[2-(2-Aminoethyl)-4,5-dimethoxybenzyl]-4,5-dimethoxyphenyl}ethyl)amine dihydrochloride](/img/structure/B1446567.png)

